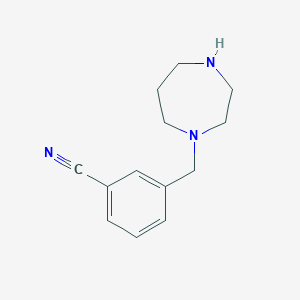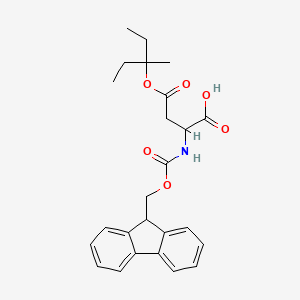![molecular formula C17H21NO5 B6353383 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1214161-77-9](/img/structure/B6353383.png)
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a spirocyclic structure (a type of cyclic compound where two rings share a single atom). The presence of these functional groups can influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spirocyclic structure would likely contribute to the compound’s three-dimensional shape .Chemical Reactions Analysis
Carboxylic acids typically undergo reactions like esterification (with alcohols), amidation (with amines), and reduction (to alcohols). The presence of the methoxy group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Carboxylic acids typically exhibit strong hydrogen bonding, leading to higher boiling points compared to similar-sized molecules. They can also participate in various chemical reactions .Aplicaciones Científicas De Investigación
Medicinal Chemistry
This compound exhibits a unique blend of chemical properties that make it a valuable asset in the development of new pharmaceuticals . Its high purity and structural complexity allow for the modulation of various biological targets. In medicinal chemistry, it could be used to design novel ligands that interact with specific enzymes or receptors within the body, potentially leading to the development of new drugs for treating diseases.
Biotechnology
In biotechnology, the compound’s structure, which includes a spiro arrangement and a methoxybenzoyl group, could be utilized in the study of enzyme-substrate interactions . It may serve as a scaffold for developing biosensors or as a probe to understand the molecular mechanisms of biological pathways.
Materials Science
The compound’s robust molecular framework makes it suitable for materials science research, where it could be used in the synthesis of new polymeric materials or coatings . Its spirocyclic structure may impart unique mechanical or thermal properties to the materials, making them useful for specialized applications.
Environmental Science
In environmental science, this compound could be explored for its potential use in the degradation of pollutants or the synthesis of environmentally friendly materials . Its chemical stability under various conditions makes it a candidate for studies on long-term environmental remediation techniques.
Analytical Chemistry
The compound’s distinct chemical signature allows it to be used as a standard or reagent in analytical chemistry applications . It could be employed in chromatography, mass spectrometry, or spectroscopy methods to detect, quantify, or study other complex molecules.
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-22-14-8-4-3-7-12(14)15(19)18-13(16(20)21)11-23-17(18)9-5-2-6-10-17/h3-4,7-8,13H,2,5-6,9-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASGLXTVUDMJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(COC23CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)




![1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353342.png)

![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)


![Bicyclo[2.2.1]heptane-2,3-dicarboximide](/img/structure/B6353369.png)


![4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353386.png)